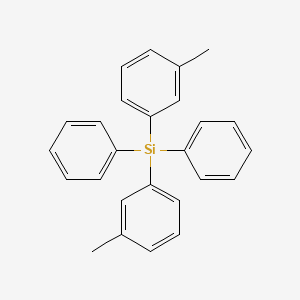

Diphenyldi-m-tolylsilane

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C26H24Si |

|---|---|

Molecular Weight |

364.6 g/mol |

IUPAC Name |

bis(3-methylphenyl)-diphenylsilane |

InChI |

InChI=1S/C26H24Si/c1-21-11-9-17-25(19-21)27(23-13-5-3-6-14-23,24-15-7-4-8-16-24)26-18-10-12-22(2)20-26/h3-20H,1-2H3 |

InChI Key |

JSILCIBYXWISFI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC(=C4)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Diphenyldi M Tolylsilane

Established Synthetic Pathways for Aryl Silanes

The formation of the silicon-carbon (Si-C) bond is the cornerstone of aryl silane (B1218182) synthesis. Over the decades, several reliable methods have been developed, ranging from classic organometallic reactions to modern transition-metal-catalyzed couplings. These pathways typically involve the reaction of an organometallic nucleophile with a silicon halide electrophile or vice-versa.

The Grignard reaction is a foundational method for creating Si-C bonds and has been employed since the pioneering work of F. Stanley Kipping in the early 20th century. gelest.com This approach involves the reaction of an organomagnesium halide (Grignard reagent, R-Mg-X) with a halosilane, typically a chlorosilane. gelest.comscholaris.ca The carbon atom in a Grignard reagent is highly nucleophilic and readily attacks the electrophilic silicon center, displacing a halide and forming a stable Si-C bond. leah4sci.com

The synthesis of tetraorganosilanes can be achieved by reacting a dichlorosilane (B8785471) or tetrachlorosilane (B154696) with a stoichiometric amount of the desired Grignard reagent. gelest.com The choice of solvent is crucial, with tetrahydrofuran (B95107) (THF) generally promoting faster reactions than diethyl ether due to its higher boiling point and better solvation properties. gelest.comnih.govresearchgate.net The reaction protocol can be varied; "normal addition" involves adding the silane to the Grignard reagent, which is preferred for achieving full substitution, while "reverse addition" (adding the Grignard to the silane) is used for partial substitution. gelest.com

Table 1: Comparison of Solvents for Grignard-based Silane Synthesis

| Feature | Diethyl Ether | Tetrahydrofuran (THF) |

| Boiling Point | 34.6 °C | 66 °C |

| Reaction Rate | Slower | Faster nih.govresearchgate.net |

| Solubility of Mg Halides | Low | High gelest.com |

| Side Reactions | Generally stable | Can undergo ring-opening with bromosilanes and iodosilanes under certain conditions gelest.com |

In recent years, palladium-catalyzed cross-coupling reactions have emerged as powerful alternatives for the synthesis of aryl silanes, often offering milder conditions and broader functional group tolerance. organic-chemistry.org One notable method is the palladium-catalyzed silylation of aryl chlorides or bromides using a silylating agent like hexamethyldisilane. organic-chemistry.org This approach avoids the need to pre-form a highly reactive organometallic reagent.

Another strategy is the silyl-Heck reaction, which involves the palladium-catalyzed silylation of terminal alkenes with silyl (B83357) halides. nih.gov While not directly forming an aryl silane from an aryl halide, it represents the broader utility of palladium catalysis in forming Si-C bonds with unsaturated systems. These catalytic methods expand the toolkit for accessing complex arylsilanes that may be incompatible with the harsh conditions of Grignard or organolithium reagents. organic-chemistry.org

Table 2: Examples of Palladium-Catalyzed Aryl Silane Synthesis

| Reaction Type | Aryl Source | Silicon Source | Catalyst System (Example) | Reference |

| Silylation of Aryl Halides | Aryl Chlorides | Hexamethyldisilane | Pd catalyst with biaryl phosphine (B1218219) ligands | organic-chemistry.org |

| Silyl-Heck Reaction | Styrenes | TMSCl / LiI | (COD)Pd(CH₂TMS)₂ / tBuPPh₂ | nih.gov |

| Oxidative Aminocarbonylation | Arylsilanes | CO, Amines | Pd catalyst | researchwithrutgers.com |

Metalation, particularly using organolithium reagents, provides another classic route to aryl silanes. This can be achieved in two primary ways: halogen-lithium exchange or direct deprotonation (ortho-lithiation). In the first method, an aryl halide is treated with an alkyllithium reagent (such as n-butyllithium) to generate an aryllithium species, which is then quenched with a chlorosilane. scholaris.ca

Alternatively, an aryl ring containing a directing group can be deprotonated at a specific position by a strong base, followed by trapping the resulting aryl anion with a chlorosilane. scholaris.ca These methods are highly effective but require strictly anhydrous and inert conditions due to the high reactivity and basicity of the organolithium intermediates.

Targeted Synthesis of Diphenyldi-m-tolylsilane and Related Isomers

The synthesis of an unsymmetrical tetraarylsilane like this compound can be strategically planned using the established pathways. The most direct approach utilizes the Grignard reaction. There are two primary convergent strategies:

Route A: Reaction of dichlorodiphenylsilane (B42835) with two equivalents of m-tolylmagnesium bromide.

Route B: Reaction of dichlorodi-m-tolylsilane with two equivalents of phenylmagnesium bromide.

Route A is often more practical due to the wider commercial availability of dichlorodiphenylsilane as a starting material. The synthesis would involve the slow addition of the dichlorosilane to a pre-formed solution of the m-tolyl Grignard reagent in an ether solvent like THF to ensure complete substitution and maximize the yield of the desired tetra-substituted product. gelest.com The synthesis of related isomers, such as diphenyldi-o-tolylsilane or diphenyldi-p-tolylsilane, can be readily achieved by simply substituting the starting m-bromotoluene with o-bromotoluene or p-bromotoluene, respectively, for the initial Grignard reagent formation.

Table 3: Proposed Synthetic Scheme for this compound via Grignard Reaction

| Step | Reactants | Reagents / Conditions | Product |

| 1 | m-Bromotoluene, Magnesium turnings | Anhydrous THF, Iodine (activator) | m-Tolylmagnesium bromide |

| 2 | Dichlorodiphenylsilane, m-Tolylmagnesium bromide (2.2 eq.) | Anhydrous THF, Reflux | This compound |

Derivatization Strategies and Functionalization of Silane Cores

The functionalization of a stable tetraarylsilane core like this compound can proceed through two main strategies: pre-functionalization of the precursors or post-synthetic modification of the intact silane.

Pre-functionalization involves using aryl halides that already contain the desired functional group to build the silane. For instance, using a bromo-substituted tolyl Grignard reagent would yield a tetraarylsilane bearing a bromine atom, which could then participate in a wide range of subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce further complexity. Research by Henry Gilman demonstrated the synthesis of various tetraarylsilanes containing functional groups, highlighting the viability of this approach. acs.org

Post-synthetic modification would involve direct chemical transformation on the this compound molecule. The phenyl and tolyl rings are susceptible to electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts acylation). The directing effects of the silyl group and the methyl groups would influence the regioselectivity of such reactions. More advanced C-H activation methodologies, which have been explored for the functionalization of other organosilanes, could also represent a future avenue for derivatization. researchgate.net

Mechanistic Investigations of Reaction Pathways

The mechanisms underpinning the synthesis of aryl silanes are complex and have been the subject of extensive study.

For the Grignard reaction , the mechanism is more nuanced than a simple nucleophilic substitution. The Grignard reagent itself exists in a dynamic equilibrium in solution, known as the Schlenk equilibrium, involving the species RMgX, R₂Mg, and MgX₂. researchgate.netoperachem.com Kinetic studies have shown that both the dialkylmagnesium (R₂Mg) and the alkylmagnesium halide (RMgX) species can act as the reactive nucleophile. nih.govresearchgate.net Furthermore, there has been a long-standing debate between a polar (nucleophilic) mechanism and a single-electron transfer (SET) mechanism. operachem.comorganic-chemistry.org For reactions with less sterically hindered substrates like chlorosilanes, a polar nucleophilic attack is generally considered the primary pathway. However, evidence for radical intermediates suggests that an SET pathway can be competitive, especially with certain substrates or under specific conditions. operachem.comalfredstate.edu

For palladium-catalyzed silylations , the reaction is generally understood to proceed through a standard catalytic cycle. The cycle typically begins with the oxidative addition of a low-valent palladium(0) species into the aryl-halide bond. This is followed by a transmetalation step, where the silyl group is transferred from the silylating agent (e.g., a disilane) to the palladium center. The cycle concludes with reductive elimination, which forms the final aryl silane product and regenerates the palladium(0) catalyst. nih.gov Computational studies have been used to investigate the energy barriers of these steps, confirming the feasibility of the proposed catalytic pathway. nih.gov

Advanced Spectroscopic Characterization for Structural Elucidation and Electronic Properties

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for probing the specific vibrational modes of a molecule. These modes are directly related to the types of chemical bonds present and their local environment, offering a molecular "fingerprint." nih.gov

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. For a molecule such as diphenyldi-m-tolylsilane, the FT-IR spectrum is expected to reveal characteristic absorption bands corresponding to its constituent functional groups. While a specific spectrum for this compound is not detailed in the available research, analysis of related phenylsilanes allows for the prediction of key vibrational modes. jkps.or.krnist.gov

Key expected FT-IR absorption bands would include:

Si-C (Aryl) Stretching: The silicon-carbon bond vibrations are fundamental to identifying the core structure.

C-H (Aromatic) Stretching: These vibrations typically appear at wavenumbers just above 3000 cm⁻¹.

C=C (Aromatic) Stretching: Multiple bands in the 1400-1600 cm⁻¹ region are characteristic of the phenyl and tolyl rings. arxiv.org

C-H (Aromatic) Bending: Out-of-plane C-H bending vibrations, which are often intense, provide information about the substitution pattern on the aromatic rings. jkps.or.kr

C-H (Methyl) Stretching and Bending: Vibrations associated with the methyl groups on the tolyl substituents would also be present.

The analysis of a similar compound, diphenylsilane (B1312307), shows that the most intense IR line is attributed to the out-of-plane C-H fundamental vibration. jkps.or.kr The polarity of bonds significantly influences IR absorption intensity; for instance, the Si-H bond in diphenylsilane shows strong absorption due to the electronegativity difference between silicon and hydrogen. jkps.or.kr

Table 1: Predicted FT-IR Vibrational Modes for this compound based on Analogous Compounds

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Functional Group |

| Aromatic C-H Stretch | 3000 - 3100 | Phenyl, Tolyl Rings |

| Methyl C-H Stretch | 2850 - 3000 | Tolyl -CH₃ |

| Aromatic C=C Stretch | 1400 - 1600 | Phenyl, Tolyl Rings |

| Methyl C-H Bend | 1375 - 1450 | Tolyl -CH₃ |

| Si-C (Aryl) Stretch | 1100 - 1250 | Si-Phenyl, Si-Tolyl |

| Aromatic C-H Out-of-Plane Bend | 690 - 900 | Phenyl, Tolyl Rings |

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability, making it particularly effective for analyzing non-polar bonds and symmetric vibrations. mpg.de

For this compound, Raman spectroscopy would be highly effective in characterizing:

The Si-C and C=C Bonds: The displacement of the relatively large electron cloud of silicon and the π-electron systems of the phenyl and tolyl rings results in intense Raman scattering. jkps.or.kr

Skeletal Vibrations: The vibrations of the carbon skeleton of the aromatic rings are often strong in Raman spectra.

Symmetric Vibrations: Symmetric breathing modes of the aromatic rings, which may be weak or absent in the IR spectrum, are typically prominent in the Raman spectrum.

In studies of diphenylsilane, the most intense Raman line involves ring puckering and SiH₂ bending vibrations. jkps.or.kr This highlights how Raman spectroscopy can provide structural information that is different from but complementary to FT-IR data. jkps.or.kr

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise connectivity and spatial arrangement of atoms in a molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom. nih.gov

A combination of ¹H, ¹³C, and ²⁹Si NMR experiments would be required for the complete structural confirmation of this compound.

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons on the phenyl and m-tolyl groups, as well as a characteristic singlet for the methyl (-CH₃) protons of the tolyl groups. The integration of these signals would confirm the ratio of different types of protons, while the splitting patterns (multiplicities) of the aromatic signals would help confirm the substitution patterns on the rings. rsc.orgumich.edu

¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. researchgate.net It would show distinct signals for the methyl carbons, the substituted and unsubstituted aromatic carbons of the tolyl groups, and the carbons of the phenyl groups. The chemical shifts are sensitive to the electronic environment, confirming the presence and connectivity of the different aryl groups attached to the silicon atom. rsc.org

²⁹Si NMR: As the central atom in the molecule, the silicon nucleus provides a key diagnostic signal in the ²⁹Si NMR spectrum. The chemical shift of the ²⁹Si nucleus is highly sensitive to the nature and number of its substituents. nih.gov For this compound, a single resonance would be expected, with a chemical shift characteristic of a silicon atom bonded to four aromatic carbon atoms. rsc.org For instance, the ²⁹Si NMR chemical shift for triethyl(phenyl)silane (B14091822) is reported as -7.49 ppm. rsc.org

Table 2: Predicted NMR Chemical Shift Ranges for this compound

| Nucleus | Group | Predicted Chemical Shift (δ, ppm) |

| ¹H | Aromatic Protons (Phenyl, Tolyl) | 7.0 - 7.8 |

| ¹H | Methyl Protons (-CH₃) | 2.2 - 2.5 |

| ¹³C | Aromatic Carbons | 120 - 140 |

| ¹³C | Methyl Carbon (-CH₃) | 20 - 25 |

| ²⁹Si | Tetra-aryl Silane (B1218182) Core | -5 to -20 |

While 1D NMR spectra confirm the basic molecular structure, advanced 2D NMR techniques are necessary to probe more subtle stereochemical and conformational details. semanticscholar.org These techniques can establish through-bond and through-space correlations between nuclei. ipb.pt

COSY (Correlation Spectroscopy): A 2D ¹H-¹H COSY experiment would reveal scalar coupling between adjacent protons, confirming the proton connectivity within the phenyl and tolyl rings.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate proton signals with their directly attached carbon atoms, allowing for unambiguous assignment of the ¹³C NMR spectrum. ipb.pt

NOE (Nuclear Overhauser Effect) Spectroscopy: Techniques like NOESY or ROESY can be used to identify protons that are close to each other in space, even if they are not directly connected through bonds. diva-portal.org This information is invaluable for determining the preferred three-dimensional conformation of the molecule in solution, such as the relative orientation of the four aryl rings around the central silicon atom. diva-portal.org

Electronic Spectroscopy for Optoelectronic Insights

Electronic spectroscopy, primarily UV-Visible absorption and photoluminescence spectroscopy, provides critical insights into the electronic structure and potential optoelectronic applications of materials. nih.gov Arylsilanes are known for their use as wide band-gap materials in organic light-emitting diodes (OLEDs). rsc.orgresearchgate.net

The electronic properties of this compound are determined by the electronic transitions between its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The silicon atom acts as an "insulating" tetrahedral core, which disrupts π-conjugation between the attached aromatic rings. This structural feature typically results in a high-energy LUMO and a low-energy HOMO, leading to a wide energy gap. rsc.org

UV-Visible absorption spectroscopy would measure the energy required to promote an electron from the HOMO to the LUMO (or higher orbitals). For arylsilanes like this compound, strong absorption bands are expected in the UV region, corresponding to π-π* transitions within the phenyl and tolyl rings. The energy of the absorption edge can be used to estimate the optical band gap of the material. rsc.org

Photoluminescence (fluorescence) spectroscopy would provide information about the emissive properties of the molecule after excitation. The emission wavelength is related to the energy difference between the LUMO and HOMO. The high triplet energy levels of arylsilanes make them excellent host materials for phosphorescent emitters in OLEDs. rsc.org By studying the electronic spectra, researchers can evaluate the suitability of this compound for applications such as host materials, hole-blocking layers, or electron-transporting layers in optoelectronic devices. researchgate.net

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is a fundamental technique used to probe the electronic transitions within a molecule. For this compound, the absorption spectrum is expected to be dominated by π-π* transitions within the phenyl and tolyl aromatic rings. The silicon atom, being tetrahedrally bonded and lacking π-orbitals, would primarily act as an insulating bridge, leading to a spectrum that resembles a superposition of its constituent aromatic chromophores.

Hypothetically, the UV-Vis absorption spectrum of this compound in a solvent like cyclohexane (B81311) would exhibit characteristic absorption bands. A summary of expected absorption maxima (λmax) based on related aromatic compounds is presented in Table 1.

Table 1: Hypothetical UV-Vis Absorption Data for this compound

| Expected Transition | Probable Wavelength Range (nm) | Associated Chromophore |

|---|

Luminescence Spectroscopy (Fluorescence and Phosphorescence)

Luminescence spectroscopy provides insights into the de-excitation pathways of a molecule after it has absorbed light. While many simple tetra-aryl silanes are not strongly luminescent at room temperature in solution due to efficient non-radiative decay pathways, they can exhibit fluorescence and/or phosphorescence under specific conditions, such as in a rigid matrix at low temperatures.

Should this compound exhibit luminescence, its emission spectrum would likely be characterized by a broad, featureless band in the ultraviolet or blue region of the electromagnetic spectrum. The fluorescence and phosphorescence properties would be intrinsically linked to the electronic structure of the tolyl and phenyl groups. Table 2 outlines the potential luminescent properties that could be investigated.

Table 2: Potential Luminescence Characteristics of this compound

| Property | Expected Observation | Significance |

|---|---|---|

| Fluorescence Emission | Weak emission in the UV-A or blue region | Indicates the energy of the lowest singlet excited state (S1) |

| Phosphorescence Emission | Potentially observable at low temperatures in a rigid matrix | Provides information on the energy of the lowest triplet excited state (T1) |

| Quantum Yield | Expected to be low | Suggests dominance of non-radiative decay processes |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio (m/z) and fragmentation patterns. For this compound (C26H24Si), the molecular ion peak ([M]+•) would be expected at an m/z corresponding to its molecular weight.

Electron ionization (EI) would likely induce characteristic fragmentation patterns. The cleavage of the silicon-carbon bonds would be a prominent pathway, leading to the formation of various charged fragments. The relative abundance of these fragments would provide clues about the stability of the resulting ions and the strength of the bonds. A plausible fragmentation pattern is outlined in Table 3.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value (Predicted) | Possible Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 376 | [C26H24Si]+• | Molecular Ion |

| 299 | [C19H17Si]+ | Loss of a tolyl radical (•C7H7) |

| 285 | [C20H17]+ | Loss of a phenyl radical (•C6H5) and subsequent rearrangement |

| 183 | [C13H11Si]+ | Loss of a phenyl and a tolyl radical |

| 91 | [C7H7]+ | Tolyl cation |

X-ray Diffraction for Crystalline Structure Determination

The silicon center in this compound is expected to adopt a tetrahedral geometry. The four aromatic rings would be arranged around the silicon atom, and their precise orientation (torsion angles) would be determined by steric interactions and crystal packing forces. Table 4 summarizes the type of crystallographic data that would be obtained from an X-ray diffraction study.

Table 4: Expected Crystallographic Data for this compound from X-ray Diffraction

| Parameter | Expected Information |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |

| Space Group | Symmetry of the crystal lattice |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Dimensions of the repeating unit in the crystal |

| Si-C Bond Lengths | Typically around 1.87 - 1.89 Å |

| C-Si-C Bond Angles | Expected to be close to the ideal tetrahedral angle of 109.5° |

| Phenyl and Tolyl Ring Conformation | Planarity of the aromatic rings |

| Torsion Angles | Orientation of the aromatic rings relative to the Si-C bonds |

Computational Chemistry and Theoretical Modeling of Diphenyldi M Tolylsilane

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

DFT is a robust method for investigating the electronic structure of molecules, providing insights into their reactivity, stability, and optical properties. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Level Calculations

The HOMO energy level is an indicator of a molecule's electron-donating capability, while the LUMO energy level relates to its electron-accepting ability. The distribution and energies of these frontier orbitals are crucial for understanding charge transfer mechanisms within the molecule and its interactions with other species. However, specific calculated values for the HOMO and LUMO energies of Diphenyldi-m-tolylsilane are not documented in existing literature.

Energy Gap Determination and Electronic Band Structure

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the chemical reactivity and kinetic stability of a molecule. A larger energy gap generally implies higher stability and lower reactivity. Furthermore, in the context of materials science, this energy gap provides a theoretical estimate of the electronic band gap. As with the specific orbital energies, dedicated research presenting the calculated HOMO-LUMO gap for this compound is currently unavailable.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Spectroscopic Simulations

TD-DFT is an extension of DFT used to study the behavior of molecules in their excited states. This method is instrumental in simulating spectroscopic properties, such as UV-Vis absorption spectra. Such simulations can predict the wavelengths of maximum absorption and provide insights into the nature of electronic transitions. A TD-DFT analysis of this compound would be valuable for understanding its photophysical properties, but no such studies have been publicly reported.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules, including conformational changes and intermolecular interactions over time. For a molecule like this compound, with multiple phenyl and tolyl groups attached to a central silicon atom, MD simulations could reveal the preferred spatial arrangements of these bulky substituents and how they influence the molecule's packing in a condensed phase. This information is vital for predicting physical properties such as melting point and solubility. At present, there are no published MD simulation studies focused specifically on this compound.

Quantum Chemical Approaches to Reaction Mechanism Prediction

Quantum chemical methods can be employed to predict the likely pathways of chemical reactions, identify transition states, and calculate activation energies. This allows for a deeper understanding of a compound's reactivity and potential degradation mechanisms. Investigating the reaction mechanisms of this compound using quantum chemistry could elucidate its stability under various conditions and guide its application in different chemical environments. However, the scientific literature does not currently contain such theoretical predictions for this specific silane (B1218182) derivative.

Applications in Organic Electronic and Optoelectronic Materials

Host Materials for Organic Light-Emitting Diodes (OLEDs)

In OLEDs, the host material plays a critical role in the emissive layer (EML) by dissolving and separating the phosphorescent guest (dopant) molecules, facilitating charge transport, and enabling efficient energy transfer to the guest for light emission. researchgate.net Arylsilanes are particularly advantageous as host materials due to their high triplet energies, good thermal stability, and ability to form stable amorphous films. rsc.orgrsc.org

Deep blue phosphorescent OLEDs (PHOLEDs) are essential for full-color displays and solid-state lighting, but their development is challenging due to the high energy of blue light emission, which can lead to material degradation and poor device stability. researchgate.net A key requirement for a host material in a blue PHOLED is that its triplet energy (ET) must be significantly higher than that of the blue phosphorescent dopant to ensure efficient energy transfer and prevent back-transfer, which quenches the emission. rsc.org

Organosilicon compounds like diphenyldi(o-tolyl)silane, known as UGH1, have been identified as ultrahigh energy gap (UGH) host materials precisely for this purpose. rsc.org These materials possess very high singlet (~4.0 eV) and triplet (~3.2 eV) energies. rsc.org This large energy gap is sufficient to host high-energy blue phosphors, such as bis(4′,6′-difluorophenylpyridinato)tetrakis(1-pyrazolyl)borate (FIr6), and effectively confine the excitons (bound electron-hole pairs) on the dopant molecules, leading to efficient deep-blue emission. rsc.org

| Property | Value | Significance |

|---|---|---|

| Singlet Energy (ES) | ~4.0 eV | Indicates a wide bandgap, suitable for high-energy emission. |

| Triplet Energy (ET) | ~3.2 eV | High enough to efficiently host deep-blue phosphorescent emitters and prevent energy back-transfer. rsc.org |

| Molecular Structure | Tetrahedral sp3-hybridized Silicon Core | Interrupts π-conjugation, leading to a high energy gap and promoting morphological stability. rsc.org |

For an OLED to operate efficiently, charges (electrons and holes) must be injected from the electrodes and transported through the organic layers to recombine in the emissive layer. rsc.org The performance of a multilayer device is highly dependent on the energy levels—Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—of each material. rsc.org Efficient charge injection requires that the energy levels of adjacent layers are well-matched to minimize the energy barriers. rsc.org

Furthermore, balanced charge transport within the EML is crucial. rsc.org If one type of charge carrier (e.g., holes) moves much faster than the other (electrons), the recombination zone may shift towards the EML interface, leading to exciton (B1674681) quenching and reduced efficiency. rsc.org Arylsilane hosts are designed to facilitate balanced charge transport. While the tetraphenylsilane (B94826) core itself is not highly conductive, functional groups can be attached to the molecule to tune its charge transport characteristics. For instance, incorporating electron-withdrawing groups like triazine can enhance electron mobility, while adding hole-transporting moieties like carbazole (B46965) can improve hole mobility. rsc.orgmagtech.com.cn This molecular engineering allows for the creation of bipolar host materials that can transport both holes and electrons effectively, ensuring a wide charge recombination zone within the EML. rsc.org

| Property | Objective | Rationale for Efficiency |

|---|---|---|

| Charge Injection | Minimized energy barriers between transport layers and host material (matched HOMO/LUMO levels). | Reduces the operating voltage of the device. rsc.org |

| Charge Transport | Balanced hole and electron mobilities. | Ensures a broad recombination zone within the emissive layer, maximizing the opportunity for exciton formation. rsc.org |

| Charge Confinement | Deep HOMO and shallow LUMO levels relative to adjacent layers. | Prevents charge carriers from leaking out of the emissive layer without recombining. rsc.org |

Once electrons and holes recombine in the EML of a PHOLED, they form singlet (25%) and triplet (75%) excitons. To achieve high efficiency, both types of excitons must be harvested. In a phosphorescent device, this is accomplished through efficient energy transfer from the host material to the phosphorescent guest dopant.

The primary mechanism for this is Dexter energy transfer, a short-range process that requires orbital overlap between the host and guest molecules. For this to be efficient and unidirectional, the triplet energy of the host must be greater than that of the guest. rsc.org The high triplet energy of organosilicon hosts like UGH1 (~3.2 eV) ensures that energy flows downhill to the blue phosphorescent dopant, effectively "trapping" the exciton on the emissive guest molecule. rsc.org This efficient confinement prevents the high-energy excitons from migrating to adjacent layers or undergoing non-radiative decay, which would otherwise reduce the device's quantum efficiency. rsc.org

The performance of PHOLEDs using arylsilane hosts can be further optimized through several strategies. One approach is the careful selection of hole- and exciton-blocking layers. For example, using a material like 2,4-diphenyl-6-(4′-triphenylsilanyl-biphenyl-4-yl)-1,3,5-triazine (DTBT) as a hole-blocking layer in a green PHOLED resulted in a maximum external quantum efficiency (EQE) of 17.5% and a power efficiency of 47.8 lm/W, significantly outperforming devices with conventional blocking layers. koreascience.kr

Another strategy is the development of tandem OLEDs, where two or more emissive units are stacked. This approach can double the efficiency and significantly increase the device's operational lifetime. researchgate.net Recent advancements have also explored the "Purcell effect," where placing the emissive layer very close to a reflective electrode can accelerate the rate of photon emission, reducing the time excitons spend in the triplet state and thus minimizing degradation pathways. researchgate.net Combining these architectural enhancements with optimized high-triplet-energy arylsilane hosts is a key strategy for achieving the high efficiency and long lifetimes required for commercial applications. researchgate.netresearchgate.net

| Device Type | Host/Blocking Layer | Max. External Quantum Efficiency (EQE) | Max. Power Efficiency | Reference |

|---|---|---|---|---|

| Green PHOLED | CBP Host / BCP HBL | 14.5% | 40.0 lm/W | koreascience.kr |

| Green PHOLED | CBP Host / DTBT HBL | 17.5% | 47.8 lm/W | koreascience.kr |

| Light Blue PHOLED | Optimized Host & Layers | >20% | N/A | researchgate.net |

Integration into Silicone-Based Conducting Polymers and Resins

The structural and electronic properties of arylsilanes also make them valuable building blocks for silicone-based conducting polymers and resins. These materials combine the processability and flexibility of polymers with the electronic functionalities required for various applications.

Integrating a unit like diphenyldi-m-tolylsilane into a polymer chain can significantly influence the material's charge transfer properties. The key design principle revolves around the tetrahedral geometry of the silicon atom.

When used as a linker in the main chain of a polymer, the sp3-hybridized silicon acts as a "conjugation break." rsc.org While this prevents the formation of a fully delocalized π-system along the polymer backbone, it allows for the electronic properties of adjacent conjugated segments to be precisely controlled. This structural motif can improve the solubility and processability of otherwise rigid conjugated polymers and enhances thermal stability. rsc.org

Alternatively, the arylsilane unit can be attached as a side group to a polymer backbone. In this configuration, the bulky, three-dimensional structure of the silane (B1218182) can control the intermolecular packing of the polymer chains. This can be used to prevent the aggregation of emissive segments, which is often a cause of fluorescence quenching in the solid state. Furthermore, by controlling the distance and orientation between adjacent polymer chains, it is possible to tune the through-space charge hopping rates, which is a dominant charge transfer mechanism in many amorphous conducting polymers. Silanes can also be incorporated into polymers via chain-transfer polymerization, a method that allows for the synthesis of polymers with specific end-group functionalities. This enables the creation of block copolymers where a silicone segment provides flexibility and stability, while another block provides the desired charge-transporting or emissive properties.

Thermal Stability and Amorphous Film Formation in Polymer Matrices

A critical requirement for materials used in organic electronic devices is the ability to form stable, uniform thin films and withstand the heat generated during device operation. Arylsilane derivatives are notable for their excellent thermal and chemical stability. The incorporation of a tetraphenylsilane moiety into a molecule is a known strategy to enhance these properties and to promote the formation of amorphous glasses rather than crystalline films. rsc.org

The inherent tetrahedral geometry of arylsilanes plays a crucial role in their film-forming capabilities. This three-dimensional structure effectively disrupts intermolecular packing, which suppresses crystallization and facilitates the creation of smooth, uniform amorphous films. rsc.org This "glassy" property is highly desirable for fabricating multilayer OLED devices, as it leads to improved device stability and performance. Materials with a nonplanar, starburst-like structure are also noted for their strong tendency to form amorphous films in a condensed state. rsc.org

Furthermore, arylsilanes as a class of materials exhibit high thermal stability. For instance, certain bipolar host materials incorporating bis-tetraphenylsilicon bridges demonstrate high glass transition temperatures, ranging from 92°C to 190°C. rsc.org This robustness is essential for the longevity and operational stability of electronic devices. The introduction of phenyl groups into polysiloxane chains has also been shown to dramatically enhance thermal stability.

Research Findings on Diphenyldi(o-tolyl)silane (UGH1)

As a close structural analogue to this compound, diphenyldi(o-tolyl)silane (UGH1) has been identified as an ultra-high energy gap host material for blue phosphorescent OLEDs (PhOLEDs). rsc.org Its key properties are summarized in the table below.

| Property | Value | Significance in OLEDs |

| Singlet Energy | ~4.0 eV | Ensures efficient energy transfer to the phosphorescent dopant. |

| Triplet Energy | ~3.2 eV | Prevents back-energy transfer from the dopant, confining excitons. |

The high triplet energy of UGH1 is particularly vital for blue PhOLEDs. It must be higher than that of the blue-emitting phosphorescent dopant to ensure that excitons are effectively confined on the dopant molecules, leading to efficient light emission. UGH1 has been successfully employed as a host for the blue phosphor bis(4′,6′-difluorophenylpyridinato)tetrakis(1-pyrazolyl)borate (FIr6), demonstrating its efficacy in high-performance optoelectronic devices. rsc.org

Development in Advanced Sensor and Biosensor Technologies

A comprehensive review of scientific literature indicates that there is currently no specific research detailing the application of this compound or its common isomers in the field of advanced sensor and biosensor technologies. The primary focus of research for this class of arylsilane compounds has been concentrated on their applications in organic electronic and optoelectronic materials, particularly for use in OLEDs. The properties that make them suitable for OLEDs, such as their high triplet energy and charge-transporting capabilities, have not yet been translated or explored for sensing applications.

Catalytic Applications and Mechanistic Insights

Aryl Silanes as Catalysts or Precursors in Organic Reactions

While specific catalytic applications of diphenyldi-m-tolylsilane are not extensively documented, the broader class of aryl silanes, particularly triarylsilanols which can be derived from tetraarylsilanes, has demonstrated significant catalytic activity. These compounds function as silicon-centered molecular catalysts, leveraging the Lewis acidity of the silicon atom to activate substrates.

Triarylsilanols have been identified as the first silicon-centered molecular catalysts for the direct amidation of carboxylic acids with amines. nih.govresearcher.lifeacs.org This transformation is of fundamental importance in organic synthesis, particularly in the pharmaceutical industry. The catalytic activity of these silanols stems from their ability to activate the carboxylic acid, facilitating nucleophilic attack by the amine.

A screening of various silanols, silanediols, disiloxanediols, and incompletely condensed silsesquioxanes revealed that triarylsilanols are particularly effective homogeneous catalysts for this reaction. nih.gov The mechanism is proposed to proceed through the formation of a silyl (B83357) ester intermediate. nih.govimperial.ac.uk The reaction of the carboxylic acid with the silanol catalyst forms the silyl ester, which then readily reacts with the amine to produce the corresponding amide and regenerate the silanol catalyst. nih.gov

The electronic nature of the aryl substituents on the silicon atom significantly influences the catalytic activity. A study of various electronically differentiated triarylsilanols showed that tris(p-haloaryl)silanols are more active than the parent triphenylsilanol, with the bromide-substituted analogue exhibiting the highest activity. nih.govresearcher.lifeacs.org This suggests that electron-withdrawing groups on the aryl rings enhance the Lewis acidity of the silicon center, thereby increasing its catalytic efficacy.

Table 1: Catalytic Activity of Various Triarylsilanols in the Amidation of Heptanoic Acid with Benzylamine

| Catalyst (10 mol%) | Aryl Substituent | Conversion (%) |

| Triphenylsilanol | Phenyl | 55 |

| Tris(4-fluorophenyl)silanol | 4-Fluorophenyl | 68 |

| Tris(4-chlorophenyl)silanol | 4-Chlorophenyl | 75 |

| Tris(4-bromophenyl)silanol | 4-Bromophenyl | 82 |

| Tris(4-iodophenyl)silanol | 4-Iodophenyl | 78 |

| Tri-p-tolylsilanol | 4-Methylphenyl | 45 |

Data synthesized from findings reported in scholarly articles on triarylsilanol-catalyzed amidation. nih.govacs.org

It is important to note that catalyst decomposition and product inhibition can occur. nih.govresearcher.lifeacs.orgimperial.ac.uk The stability of the silanol catalyst is influenced by the basicity of the amine used, with more basic amines leading to greater catalyst decomposition. acs.org Furthermore, the amide product can coordinate to the silicon center, leading to product inhibition. nih.govimperial.ac.uk

Aryl silanes are valuable reagents in palladium-catalyzed cross-coupling reactions, which are powerful tools for the construction of carbon-carbon bonds. While they are typically used as coupling partners rather than catalysts themselves, their interaction with the catalyst is crucial for the reaction mechanism.

Suzuki-Miyaura Coupling:

In Suzuki-Miyaura type reactions, often referred to as Hiyama coupling when using organosilanes, an organosilane is coupled with an organic halide in the presence of a palladium catalyst and an activator, typically a fluoride source or a base. nih.govorganic-chemistry.org The general mechanism involves three key steps:

Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition with the organic halide to form a palladium(II) intermediate. nih.govnobelprize.org

Transmetalation: The organosilane, activated by fluoride or a base to form a more reactive pentacoordinate silicon species, transfers its organic group to the palladium(II) center. nih.gov

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated to form the final product, regenerating the palladium(0) catalyst. nih.govnobelprize.org

The use of organosilanols and their corresponding silanolates represents a fluoride-free activation method, offering a milder alternative. nih.gov

Stille Coupling:

Similar to Suzuki coupling, the Stille reaction couples an organotin reagent with an organic halide, catalyzed by palladium. libretexts.orgwikipedia.orgorganic-chemistry.org While the primary coupling partner is an organostannane, related cross-coupling methodologies can be adapted for organosilanes. The fundamental catalytic cycle of oxidative addition, transmetalation, and reductive elimination remains the same. libretexts.orgwikipedia.org The efficiency of these reactions can be enhanced by the use of specific ligands and additives. nih.govnih.gov

Table 2: General Conditions for Palladium-Catalyzed Cross-Coupling Reactions Involving Organosilanes

| Reaction | Typical Catalyst | Activator/Base | Solvent | Temperature (°C) |

| Suzuki-Miyaura (Hiyama) | Pd(OAc)₂, Pd(PPh₃)₄ | TBAF, Cs₂CO₃, NaOH | THF, Dioxane, Toluene | 60-110 |

| Stille (adapted) | Pd₂(dba)₃, Pd(PPh₃)₄ | CsF, CuI | Toluene, DMF | 80-110 |

Data compiled from general procedures reported for Hiyama and Stille coupling reactions. nih.govorganic-chemistry.orglibretexts.orgorganic-chemistry.orgnih.gov

Cyanosilylation:

In the context of cyanosilylation, which involves the addition of a silyl cyanide to a carbonyl group, aryl silanes themselves are not the catalysts. However, the broader family of organosilicon compounds is central to this transformation. The reaction is typically catalyzed by Lewis acids or bases. mdpi.comresearchgate.net A proposed mechanism involves the activation of the aldehyde by the catalyst, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the cyano group of the silyl cyanide. mdpi.comresearchgate.net

Organosilicon Compounds in Heterogeneous Catalysis and Support Materials

Organosilicon compounds, including those structurally related to this compound, are extensively used in the preparation of heterogeneous catalysts and catalyst supports. researchgate.netmdpi.com The high thermal and chemical stability of the siloxane bonds makes them ideal for creating robust catalytic systems. researchgate.netnih.govresearchgate.net

Silica (SiO₂) is a widely used catalyst support, and its surface can be functionalized with organosilanes to tune its properties and enhance catalyst performance. researchgate.netresearchgate.net For instance, modifying silica with organosilanes can create more spaced-out active centers, which can improve catalytic activity and prevent deactivation. researchgate.net Palladium nanoparticles supported on silica are highly active for various reactions, including hydrogenation and cross-coupling. nih.govacs.orgsamaterials.com The interaction between the palladium and the silica support can influence the electronic properties of the metal and its catalytic behavior. nih.govacs.org

Periodic mesoporous organosilicas (PMOs) are a class of materials where organic fragments are integrated into the silica framework. These materials possess high surface areas, uniform pore structures, and high thermal stability, making them excellent supports for catalysts. mdpi.com The organic groups within the PMO structure can be functionalized to anchor catalytic species, leading to highly active and stable heterogeneous catalysts.

Catalyst Regeneration and Stability Studies

The long-term stability and regenerability of catalysts are critical for their industrial application. For heterogeneous catalysts based on organosilicon supports, deactivation can occur through mechanisms such as coking (the deposition of carbonaceous residues on the catalyst surface) and sintering (the agglomeration of metal nanoparticles). nih.govnsf.gov

Silica-supported catalysts, particularly those used in high-temperature processes, can often be regenerated. nih.govacs.orgnsf.gov A common method for regeneration is oxidative treatment, where the catalyst is heated in the presence of air or oxygen to burn off the coke deposits. nsf.gov This can restore the catalyst's activity to a significant extent. For instance, silica-supported platinum-alloy catalysts used in propane dehydrogenation can be effectively regenerated through oxidation. nsf.gov

The intrinsic thermal stability of aromatic silanes contributes to the robustness of the resulting catalytic materials. researchgate.net Studies on the thermal gravimetric analysis (TGA) of aromatic silanes have shown that they possess high thermal stability, which is a desirable property for catalyst supports that need to withstand harsh reaction and regeneration conditions. researchgate.net

Future Prospects and Emerging Research Avenues

Novel Synthesis Strategies for Functionalized Diphenyldi-m-tolylsilane Derivatives

There is a significant gap in the scientific literature regarding the synthesis of functionalized this compound derivatives. While general methods for the synthesis of arylsilanes are well-established, specific methodologies tailored to the introduction of functional groups onto the m-tolyl or phenyl rings of this particular molecule have not been reported. Research into areas such as regioselective halogenation, nitration, or the introduction of organometallic moieties, which would serve as stepping stones for further derivatization, appears to be unpublished. The development of such synthetic routes would be the foundational step toward unlocking the potential of this compound.

Multidisciplinary Research at the Interface of Organosilicon Chemistry and Materials Science

The role and potential of this compound at the intersection of organosilicon chemistry and materials science remain unexplored. In-depth studies on its thermal stability, photophysical properties, and solid-state characteristics are absent from the current body of scientific literature. Consequently, its potential as a building block for polymers, a host material in organic electronics, or a component in advanced composites has not been evaluated. Multidisciplinary research efforts would be necessary to characterize these fundamental properties and to understand how the specific isomeric structure of the m-tolyl group influences material characteristics compared to other arylsilanes.

Advanced Applications in Emerging Technologies

Given the lack of fundamental research, there are no documented advanced applications of this compound in emerging technologies. While other arylsilanes have found utility in areas such as organic light-emitting diodes (OLEDs), semiconductors, and high-performance polymers, this compound has not been specifically investigated for these or any other advanced applications. The potential advantages that the m-tolyl substitution might confer, such as influencing molecular packing, solubility, or electronic properties, are purely theoretical at this stage.

Q & A

Q. Tables for Quick Reference

| Characterization Technique | Key Parameters | Common Pitfalls |

|---|---|---|

| NMR Spectroscopy | Chemical shifts, coupling constants | Solvent impurities, incomplete drying |

| X-ray Crystallography | Unit cell parameters, R-factors | Crystal quality, twinning artifacts |

| TGA/DSC | Decomposition onset, ΔH values | Atmospheric contamination, sample size |

| Safety Protocol | Recommendation |

|---|---|

| Ventilation | Use fume hoods with ≥100 ft/min airflow |

| PPE | Nitrile gloves, safety goggles, lab coat |

| Storage | Airtight containers under nitrogen |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.